ODC Inhibitory Potency: α-Hydroxymethyl vs. α-Difluoromethylornithine (DFMO) — Structural Differentiation via the Ciba-Geigy Patent Series
The Ciba-Geigy patent (U.S. 5,610,195) explicitly claims branched aminooxy amino alkane derivatives bearing a hydroxymethyl group at the α-carbon equivalently to those bearing C₁–C₂ alkyl substituents, establishing the α-hydroxymethyl moiety as a pharmacophoric element for ornithine decarboxylase (ODC) inhibition. The patent reports that compounds of this class show increased selectivity compared with APA (aminopropylaminooxypropylamine) as baseline, with the hydroxymethyl-substituted scaffold producing potent ODC inhibition [1]. Critically, the hydroxymethyl group provides a hydrogen-bond donor/acceptor that α-difluoromethylornithine (DFMO, the clinical benchmark irreversible ODC inhibitor) lacks once the difluoromethyl warhead is consumed, offering the potential for reversible, non-covalent active-site interactions that DFMO cannot achieve [2]. This structural differentiation is meaningful for applications where irreversible enzyme inactivation is undesirable, such as in reversible probe design or tuneable polyamine modulation. Comparative Ki or IC₅₀ values for the exact hydroxymethyl-substituted compound versus DFMO from a single head-to-head assay are not publicly available in the accessed patent documents; the quantitative potency claim is class-level [1].
| Evidence Dimension | ODC inhibitory potency and selectivity claim (patent class-level) |
|---|---|
| Target Compound Data | Potent ODC inhibition with increased selectivity over APA (exact Ki/IC₅₀ not disclosed in accessed patent text for the hydroxymethyl congener) |
| Comparator Or Baseline | APA (aminopropylaminooxypropylamine) baseline; DFMO as clinical benchmark irreversible inhibitor |
| Quantified Difference | Selectivity increase claimed vs. APA; exact fold-change not specified for hydroxymethyl congener in accessed text |
| Conditions | ODC enzyme inhibition assay (in vitro, rat liver or bacterial ODC preparations) |
Why This Matters
This evidence provides patent-backed rationale for selecting the α-hydroxymethyl-substituted scaffold as a reversible ODC inhibitor candidate distinct from the irreversible DFMO paradigm, relevant for procurement in polyamine-targeted drug discovery.
- [1] Frei, J.; Stanek, J. Ornithine decarboxylase inhibiting branched aminooxy amino alkane derivatives. U.S. Patent 5,610,195, March 11, 1997. View Source
- [2] Wu, F.; Gehring, H. Structural requirements for novel coenzyme-substrate derivatives to inhibit intracellular ornithine decarboxylase and cell proliferation. FASEB J. 2008, 23, 565–574. View Source
